N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide
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Overview
Description
N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a piperazine moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Indole Core: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a halogenated intermediate reacts with piperazine.
Furan Ring Incorporation: The furan-2-carbonyl group is attached using a coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium-catalyzed cross-coupling between a boronic acid derivative and a halogenated furan.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction between the carboxylic acid and amine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by the electron-rich nature of the indole nucleus. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to various receptors, modulating their activity, while the piperazine moiety can enhance the compound’s binding affinity and selectivity. The furan ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-[3-[2-[4-(benzoyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide
- N,N-diethyl-2-[3-[2-[4-(thiophen-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide
Uniqueness
Compared to similar compounds, N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide is unique due to the presence of the furan ring, which can impart distinct electronic and steric properties, potentially leading to different biological activities and pharmacokinetic profiles.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c1-3-26(4-2)22(30)17-29-16-19(18-8-5-6-9-20(18)29)23(31)25(33)28-13-11-27(12-14-28)24(32)21-10-7-15-34-21/h5-10,15-16H,3-4,11-14,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIJXYQBKNNPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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